molecular formula C8H5BrO4 B2590404 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid CAS No. 1221724-46-4

2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid

Cat. No.: B2590404
CAS No.: 1221724-46-4
M. Wt: 245.028
InChI Key: ZEVSDILNYWGVMN-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid is systematically named based on its functional groups and substituents. The IUPAC name reflects the presence of a bromine atom at position 4 and a hydroxyl group at position 2 of the phenyl ring, along with an oxoacetic acid moiety.

Molecular Formula :
The compound has the molecular formula C₈H₅BrO₄ , with a molecular weight of 245.03 g/mol . This is derived from the phenyl ring (C₆H₅), a bromine atom (Br), a hydroxyl group (OH), and an oxoacetic acid group (C₂O₃H₃).

Key Identifiers:
Parameter Value Source
IUPAC Name This compound
InChI Key ZEVSDILNYWGVMN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)O)C(=O)C(=O)O

The structural arrangement includes a planar phenyl ring with substituents at positions 2 (OH) and 4 (Br), connected to an oxoacetic acid group via a single bond.

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound is not explicitly reported in the provided sources, insights can be inferred from analogous brominated phenolic compounds. For example:

  • Hydrogen Bonding : In related structures like 2-bromoisophthalic acid (C₈H₅BrO₄), intermolecular O–H···O hydrogen bonds stabilize the crystal lattice.
  • π-π Interactions : Bromine atoms and aromatic rings in similar compounds (e.g., 4-bromo-2-hydroxybenzoic acid) contribute to π-stacking interactions, influencing packing arrangements.

Properties

IUPAC Name

2-(4-bromo-2-hydroxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,10H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVSDILNYWGVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221724-46-4
Record name 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid typically involves the bromination of 2-hydroxyphenylacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually maintained at a low temperature to prevent over-bromination and to ensure selective substitution at the desired position on the phenyl ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products

    Oxidation: Products may include 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetaldehyde or 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetone.

    Reduction: Products may include 2-(4-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid.

    Substitution: Products will vary depending on the nucleophile used, resulting in compounds such as 2-(4-Amino-2-hydroxyphenyl)-2-oxoacetic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₅BrO₄
  • SMILES : C1=CC(=C(C=C1Br)O)C(=O)C(=O)O
  • InChI : InChI=1S/C8H5BrO4/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,10H,(H,12,13)

The compound features a brominated phenolic structure with two carboxylic acid functional groups, which contribute to its reactivity and biological activity.

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Its structural similarity to known inhibitors of protein interactions suggests that it may serve as a lead compound in drug discovery.

Case Study : A study investigated the use of similar compounds in inhibiting the eIF4E/eIF4G interaction, which is crucial in cancer biology. The findings indicated that modifications on the phenolic ring can enhance the binding affinity to target proteins, making derivatives of 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid promising candidates for further development .

Biochemical Applications

Due to its buffering capacity and stability, this compound is suitable for biological applications, including peptide synthesis and enzyme inhibition studies.

Data Table 1: Buffering Capacity Comparison

Compound NamepKaApplication
This compound3.5Organic buffer in biochemical assays
Acetic Acid4.76General buffer for biological systems

This compound has been identified as a high-yielding organic buffer for peptide synthesis, enhancing reaction efficiency in biochemical experiments .

Environmental Chemistry

The environmental impact of brominated compounds has garnered attention due to their potential toxicity and persistence. Research into the degradation pathways of such compounds is crucial for understanding their ecological effects.

Case Study : A recent study focused on the degradation of brominated phenols in aquatic systems showed that compounds like this compound can undergo photodegradation under UV light, leading to less harmful byproducts . This finding is significant for assessing the environmental risks associated with brominated chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The 4-bromo-2-hydroxy substitution in the target compound enhances acidity compared to non-hydroxylated analogues (e.g., 2k) due to resonance stabilization of the deprotonated form .

Functional Groups : Replacement of -COOH with -COOEt (as in ethyl 2-(4-bromophenyl)-2-oxoacetate) reduces polarity, increasing lipid solubility for membrane permeability in drug design .

Bromine Effects : Bromine at the 4-position (para to -COOH) directs electrophilic substitution reactions, whereas meta-bromine (e.g., 3-Br analogue) alters electronic distribution and reactivity .

Physicochemical Properties

  • Acidity: The hydroxyl group (pKa ~10) and carboxylic acid (pKa ~2.5) make the compound diprotic, with pH-dependent solubility. In contrast, non-hydroxylated analogues like 2k exhibit monoprotic behavior .
  • Stability : The hydroxyl group may increase susceptibility to oxidation compared to methoxy or ester derivatives .
  • Synthetic Yield : The target compound’s synthesis is less documented, whereas 2k is obtained in 50% yield via established routes .

Biological Activity

2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid, also known by its chemical formula C8H6BrO4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the bromination of 2-hydroxyphenyl acetic acid followed by oxidation processes that yield the desired compound. The synthetic pathway is crucial for obtaining high purity and yield, which are essential for biological testing.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of 2-oxoacetic acids can inhibit pro-inflammatory cytokines. The presence of the bromine atom and hydroxyl groups in the molecular structure may enhance its anti-inflammatory potential, making it a candidate for further investigation in inflammatory disease models.

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar functional groups can act as inhibitors of various enzymes, including those involved in metabolic pathways. For example, the inhibition of kynurenine aminotransferase has been documented for related compounds, indicating potential applications in neurodegenerative diseases.

The proposed mechanism of action for this compound involves its interaction with specific biological targets:

  • Reactive Oxygen Species (ROS) Scavenging : By donating electrons to free radicals, it may reduce oxidative stress.
  • Cytokine Modulation : It may alter signaling pathways that regulate inflammation.
  • Enzyme Targeting : The compound might bind to active sites of enzymes, inhibiting their activity and altering metabolic processes.

Data Tables

PropertyValue
Molecular Weight232.04 g/mol
Melting Point150-155 °C
SolubilitySoluble in DMSO
LogP (octanol-water partition)1.5

Case Studies

  • Study on Antioxidant Activity :
    • In a study assessing various phenolic compounds, derivatives similar to this compound demonstrated IC50 values in the low micromolar range for scavenging DPPH radicals, suggesting strong antioxidant potential .
  • Anti-inflammatory Research :
    • A recent investigation into the anti-inflammatory properties of phenolic acids found that compounds with similar structures significantly reduced TNF-alpha levels in cell cultures . This indicates a potential application in treating inflammatory conditions.
  • Kynurenine Pathway Inhibition :
    • Research focusing on kynurenine aminotransferase inhibitors highlighted that certain derivatives could effectively modulate neuroinflammatory responses in animal models . This opens avenues for exploring this compound as a therapeutic agent in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid, and what key reaction parameters influence yield optimization?

  • Methodological Answer : Two primary synthetic approaches are reported:

  • Route 1 : Bromination of 2-(2-hydroxyphenyl)-2-oxoacetic acid derivatives using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid buffer) to achieve regioselective substitution at the 4-position .
  • Route 2 : Condensation of 4-bromo-2-hydroxybenzaldehyde with oxalic acid derivatives, followed by oxidative decarboxylation. Temperature control (60–80°C) and catalyst selection (e.g., FeCl₃) are critical for minimizing side reactions .
  • Key Parameters : Reaction pH (4–6), solvent polarity (e.g., DMF vs. THF), and purification via recrystallization (ethanol/water mixtures) significantly impact yields (reported 45–72%) .

Q. How do spectroscopic techniques (NMR, IR) elucidate the tautomeric equilibrium and intramolecular hydrogen bonding in this compound?

  • Methodological Answer :

  • ¹H NMR : The absence of a free hydroxyl proton signal (δ ~10–12 ppm) and downfield shifts of the carbonyl proton (δ ~12–14 ppm) indicate intramolecular hydrogen bonding between the hydroxyl and ketone groups, stabilizing the keto-enol tautomer .
  • IR Spectroscopy : Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~3200 cm⁻¹ (O-H) confirm tautomeric equilibrium. Solvent-dependent studies (DMSO vs. CDCl₃) reveal shifts in tautomer populations due to hydrogen-bond disruption .

Q. What are the primary applications of this compound in coordination chemistry, and how does its structure facilitate metal-ligand interactions?

  • Methodological Answer : The compound acts as a bidentate ligand , coordinating via the hydroxyl oxygen and ketone carbonyl.

  • Metal Complexation : In Cu(II) complexes, it forms square-planar geometries (confirmed by X-ray crystallography), with stability constants (log β) ~8–10 in aqueous ethanol .
  • Catalytic Applications : Pd(II) complexes catalyze Suzuki-Miyaura couplings, with turnover numbers (TON) up to 10⁴ under mild conditions (room temperature, aqueous media) .

Advanced Research Questions

Q. In computational studies, how do substituent effects (e.g., bromo vs. hydroxyl groups) influence the electronic structure and reactivity of this compound compared to its analogs?

  • Methodological Answer :

  • DFT Calculations : The bromine atom’s electron-withdrawing effect reduces the HOMO energy (-6.8 eV vs. -6.2 eV for the non-brominated analog), increasing electrophilicity at the ketone group. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) .
  • Comparative Reactivity : Substituent Hammett constants (σₚ: Br = +0.23, OH = -0.37) correlate with reaction rates in SNAr reactions, with bromo derivatives reacting 3× faster than hydroxyl analogs .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • SAR Strategies :

Functional Group Variation : Replace the bromo group with Cl/F to assess halogen-dependent bioactivity. For example, fluoro analogs show 10× higher IC₅₀ against HeLa cells but reduced antibacterial activity .

Prodrug Design : Esterification of the carboxylic acid group improves membrane permeability, resolving discrepancies in in vitro vs. in vivo efficacy (e.g., methyl ester prodrugs increase bioavailability by 40%) .

Q. What experimental strategies are recommended for resolving discrepancies in crystallographic data versus solution-phase structural analyses?

  • Methodological Answer :

  • X-ray Crystallography : Use high-resolution data (≤0.8 Å) to resolve tautomeric states. SHELXL refinement with Hirshfeld atom refinement (HAR) corrects for electron-density artifacts .
  • Solution-Phase Validation : Variable-temperature NMR (VT-NMR) in DMSO-d₆ identifies dynamic tautomerism, while NOESY correlates solvent interactions with crystallographic packing .

Q. What role does this compound play in radical-mediated synthetic methodologies, and how can reaction conditions be optimized for regioselectivity?

  • Methodological Answer :

  • K₂S₂O₈-Mediated Reactions : The compound generates acyl radicals under oxidative conditions, enabling cascade cyclization with alkenes. Optimize regioselectivity by tuning solvent (acetonitrile >90% yield) and radical initiator concentration (0.1–0.3 equiv.) .
  • Radical Trapping Studies : EPR spectroscopy with TEMPO confirms radical intermediates. Reaction quench times (<5 min) prevent over-oxidation .

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